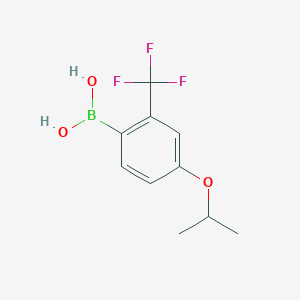

(6-Methoxypyridin-3-yl)boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

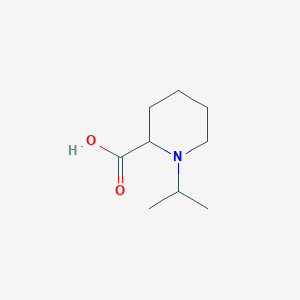

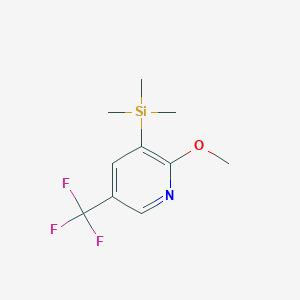

(6-Methoxypyridin-3-yl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C6H9BClNO3 and its molecular weight is 189.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications of (6-Methoxypyridin-3-yl)boronic Acid Hydrochloride

1. Biomedical Research and Drug Development

This compound has shown potential in biomedical research and drug development. For instance, a compound identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, crucial for the prevention and treatment of osteoporosis, was synthesized using this chemical. The compound demonstrated an excellent in vitro profile and significant efficacy in vivo models of bone turnover, indicating its potential for clinical development (Hutchinson et al., 2003).

2. Sensor Design and Fluorescence Studies

This boronic acid derivative has been used in sensor design due to its fluorescent properties. Studies on fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid in different solvents reveal information useful for sensor design, showing a positive deviation in Stern–Volmer plots and indicating a static quenching mechanism (Melavanki, 2018). Additionally, its role in the synthesis of new PET radioligands like MK-1064 for imaging orexin-2 receptor further exemplifies its significance in scientific research (Gao et al., 2016).

3. Crystallography and Material Science

The compound has applications in material science, particularly in understanding the formation of multiple layer hydrates for complex pharmaceutical compounds. Studies involving particle-based simulation techniques have provided insights into hydrate formation of compound A, a derivative of this boronic acid, as a function of humidity, contributing to the pharmaceutical industry (Zhao et al., 2009).

4. Photophysical Studies and Solvent Interactions

Research on photophysical properties like fluorescence quenching and dipole moment of 2-methoxypyridin-3-yl-3-boronic acid has provided valuable insights. The studies in alcohol environments have shown interesting phenomena like negative Stern-Volmer deviation and appreciable red shifts in emission spectra with rising solvent polarity, indicating its potential in understanding solute-solvent interactions and charge transfer mechanisms (Melavanki et al., 2018).

5. Catalysis and Chemical Synthesis

This boronic acid derivative plays a role in catalysis and chemical synthesis. It has been utilized for electrophilic activation of unprotected maltols in water, showcasing its efficiency and the potential in pharmaceutical industry for the synthesis of complex molecules like 3,4-Hydroxypyridinone (HOPO) derivatives (Ke et al., 2022).

Mécanisme D'action

Target of Action

The primary target of (6-Methoxypyridin-3-yl)boronic acid hydrochloride is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as our compound of interest) transfers an organic group to the palladium catalyst . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The successful completion of this reaction leads to the formation of new organic compounds, affecting downstream synthetic pathways in organic chemistry .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good stability and reactivity, which are crucial for its role in the suzuki-miyaura cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic synthesis, enabling the creation of a wide array of complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant to various functional groups . The compound itself is typically stored at low temperatures (2-8°C) to maintain its stability .

Propriétés

IUPAC Name |

(6-methoxypyridin-3-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRXOFWLDRHAFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624588 |

Source

|

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-57-6 |

Source

|

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)